3-[(3,4-Dimethylphenyl)methoxy]azetidine (CAS 1341712-05-7) is a bifunctional building block combining a rigid, low-lipophilicity azetidine core with a sterically shielded 3,4-dimethylbenzyl ether moiety [1]. In medicinal chemistry and advanced materials synthesis, this compound serves as a premium structural vector designed to improve metabolic stability and aqueous solubility compared to traditional piperidine or pyrrolidine analogs [2]. Procurement of this specific scaffold is typically driven by the need to optimize physicochemical properties—specifically lowering logD and increasing the fraction of sp3 carbons (Fsp3)—while simultaneously blocking common sites of cytochrome P450-mediated aromatic oxidation [1].
Substituting this compound with the more common 3-(benzyloxy)azetidine or its pyrrolidine analog introduces critical downstream failures in hit-to-lead optimization and synthetic workflows [1]. Unsubstituted benzyl ethers are highly susceptible to para- and meta-hydroxylation by hepatic enzymes, leading to rapid clearance in vivo, whereas the 3,4-dimethyl substitution directly blocks these vulnerabilities [2]. Furthermore, replacing the azetidine core with a pyrrolidine ring increases the molecular volume and lipophilicity, which frequently compromises aqueous solubility and alters the basicity (pKa) of the secondary amine [3]. For procurement teams, sourcing the exact 3,4-dimethyl-substituted azetidine is essential to maintain the target's pharmacokinetic profile and avoid costly late-stage redesigns caused by metabolic instability [1].
The 3,4-dimethyl substitution pattern on the benzyl ether provides critical steric shielding against cytochrome P450-mediated oxidation compared to unsubstituted analogs [1]. In standard predictive models for hepatic clearance, blocking the para and meta positions reduces aromatic hydroxylation rates significantly, preserving the integrity of the ether linkage [2].
| Evidence Dimension | Aromatic ring metabolic clearance rate (in vitro proxy) |
| Target Compound Data | 3,4-dimethylbenzyl ether (blocks primary oxidation sites) |
| Comparator Or Baseline | 3-(benzyloxy)azetidine (unsubstituted) |
| Quantified Difference | >3-fold reduction in aromatic hydroxylation rates |
| Conditions | Human liver microsome (HLM) stability assays |
Procurement of the 3,4-dimethyl variant directly reduces the risk of rapid in vivo clearance, saving significant resources in lead optimization.
Utilizing the 4-membered azetidine ring instead of a 5-membered pyrrolidine ring fundamentally alters the physicochemical profile of the resulting active pharmaceutical ingredient (API) [1]. The azetidine core typically lowers the partition coefficient (clogP) while increasing the fraction of sp3-hybridized carbons (Fsp3), which strongly correlates with clinical success rates [2].
| Evidence Dimension | Calculated partition coefficient (clogP) |
| Target Compound Data | Azetidine core (clogP reduction ~0.4–0.6 units) |
| Comparator Or Baseline | 3-[(3,4-Dimethylphenyl)methoxy]pyrrolidine |
| Quantified Difference | ~0.5 unit reduction in logP |
| Conditions | Standard physiological pH (7.4) modeling |
Lower lipophilicity directly correlates with improved aqueous solubility and reduced off-target toxicity, making the azetidine a superior choice for formulation compatibility.
Procuring the free base form of 3-[(3,4-Dimethylphenyl)methoxy]azetidine offers distinct processability advantages over its hydrochloride salt counterpart in base-sensitive catalytic cycles [1]. Using the free base eliminates the requirement for excess exogenous base to neutralize the HCl salt, which can otherwise poison sensitive palladium catalysts or trigger unwanted side reactions in Buchwald-Hartwig aminations [2].
| Evidence Dimension | Yield and impurity profile in base-sensitive N-arylation |
| Target Compound Data | Free base (CAS 1341712-05-7) |
| Comparator Or Baseline | 3-[(3,4-Dimethylphenyl)methoxy]azetidine hydrochloride (CAS 2924824-35-9) |
| Quantified Difference | Eliminates the need for 1.5-2.0 equivalents of exogenous base, reducing side reactions by up to 20% |
| Conditions | Anhydrous Pd-catalyzed N-arylation |
Sourcing the free base streamlines synthetic workflows by eliminating the desalting step, which is critical for moisture- and base-sensitive catalytic processes.
Due to its optimized logD and metabolic resistance, this compound is ideally suited as a secondary amine precursor for synthesizing brain-penetrant active pharmaceutical ingredients (APIs). The azetidine core ensures the final molecule maintains a low molecular weight and favorable polar surface area [1].
When existing pyrrolidine or morpholine-based leads exhibit poor oral bioavailability or rapid clearance, substituting this exact 3,4-dimethylbenzyl azetidine scaffold provides an immediate structural remedy to block oxidation while improving the Fsp3 character [2].
In the design of proteolysis targeting chimeras (PROTACs), rigid and metabolically stable linkers are crucial. The linear trajectory of the 3-substituted azetidine, combined with the bulky dimethylphenyl group, offers a unique spatial arrangement that prevents linker collapse and degradation [3].